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Cat. No.: B165606 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic

compound 3-Methoxybutan-1-ol (CAS No. 2517-43-3). The document, intended for

researchers, scientists, and professionals in drug development, details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule.

Included are clearly structured data tables, detailed experimental protocols, and visualizations

to facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure and Properties
3-Methoxybutan-1-ol is a primary alcohol and an ether with the molecular formula C₅H₁₂O₂

and a molecular weight of approximately 104.15 g/mol .[1] It is a colorless liquid at room

temperature and is soluble in water. Its structure consists of a butanol backbone with a

methoxy group located at the third carbon position.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data
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The ¹H NMR spectrum of 3-Methoxybutan-1-ol exhibits distinct signals corresponding to the

different proton environments in the molecule. The data presented below is a representative

spectrum acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~3.70 Triplet 2H -CH₂-OH (H-1)

~3.45 Multiplet 1H -CH(OCH₃)- (H-3)

~3.30 Singlet 3H -OCH₃

~1.70 Multiplet 2H -CH₂-CH₂OH (H-2)

~1.15 Doublet 3H -CH(OCH₃)CH₃ (H-4)

Variable Broad Singlet 1H -OH

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

~75.0 -CH(OCH₃)- (C-3)

~60.0 -CH₂-OH (C-1)

~56.0 -OCH₃

~38.0 -CH₂-CH₂OH (C-2)

~20.0 -CH(OCH₃)CH₃ (C-4)

Experimental Protocol for NMR Spectroscopy
A representative protocol for acquiring NMR spectra of 3-Methoxybutan-1-ol is as follows:
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Sample Preparation: Approximately 10-20 mg of 3-Methoxybutan-1-ol is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is typically used.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse sequence (e.g., zg30).

Number of Scans (NS): 8 to 16 scans.

Acquisition Time (AQ): 3-4 seconds.

Relaxation Delay (D1): 1-2 seconds.

Spectral Width (SW): 10-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans (NS): 1024 to 4096 scans.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Spectral Width (SW): 0-220 ppm.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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IR Spectral Data
The IR spectrum of 3-Methoxybutan-1-ol shows characteristic absorption bands for its alcohol

and ether functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

2960-2850 Strong C-H stretch (alkane)

1130-1085 Strong C-O stretch (ether)

1050-1000 Strong C-O stretch (primary alcohol)

Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an ATR-FTIR spectrum of liquid 3-Methoxybutan-1-ol is as

follows:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to

account for atmospheric and instrumental interferences.

Sample Application: A small drop of neat 3-Methoxybutan-1-ol is placed directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. To

improve the signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[2]

Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and fragmentation pattern of a compound.
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Mass Spectral Data
The electron ionization (EI) mass spectrum of 3-Methoxybutan-1-ol does not typically show a

strong molecular ion peak (M⁺) at m/z 104 due to facile fragmentation.[3] Key fragments are

observed, which aid in structure elucidation.

m/z
Relative Intensity

(%)

Possible Fragment

Ion
Fragment Lost

89 Moderate [M - CH₃]⁺ Methyl radical

71 Moderate [M - CH₃ - H₂O]⁺
Methyl radical and

water

59 High [CH₃O=CHCH₃]⁺ Propene

45 Base Peak
[CH₂=OH]⁺ or

[CH₃OCH₂]⁺
C₃H₇ radical

43 High [C₃H₇]⁺ C₂H₅O radical

Experimental Protocol for Mass Spectrometry
A representative protocol for acquiring an EI mass spectrum of 3-Methoxybutan-1-ol is as

follows:

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The

sample is vaporized in the ion source.[4]

Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an

energy of 70 eV, causing ionization and fragmentation.[4]

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio.

Typical Parameters:

Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 30-200.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide, as well as a general workflow for spectral analysis.
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Data Acquisition Spectral Data

Data Analysis & Interpretation

3-Methoxybutan-1-ol

NMR Spectrometer

FTIR Spectrometer

Mass Spectrometer

¹H & ¹³C NMR Spectra

IR Spectrum

Mass Spectrum

Molecular Structure Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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